
1-Methyl-4-ethyl-2-(alpha-methylbenzyl)bicarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-ethyl-2-(alpha-methylbenzyl)bicarbamate is an organic compound with a complex structure that includes both aromatic and aliphatic components
Métodos De Preparación
The synthesis of 1-Methyl-4-ethyl-2-(alpha-methylbenzyl)bicarbamate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the alkylation of a benzyl alcohol derivative followed by carbamate formation. The reaction conditions often require the use of strong bases and specific solvents to ensure high yields and purity .
Industrial production methods may involve continuous flow processes to optimize the reaction conditions and scale up the production. These methods focus on maintaining consistent quality and minimizing by-products.
Análisis De Reacciones Químicas
1-Methyl-4-ethyl-2-(alpha-methylbenzyl)bicarbamate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position, using reagents like sodium hydroxide or halogens.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Methyl-4-ethyl-2-(alpha-methylbenzyl)bicarbamate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-ethyl-2-(alpha-methylbenzyl)bicarbamate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
1-Methyl-4-ethyl-2-(alpha-methylbenzyl)bicarbamate can be compared with other similar compounds such as:
Benzyl carbamates: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Phenyl carbamates: These compounds have a phenyl group instead of a benzyl group, which can affect their reactivity and applications.
Propiedades
Número CAS |
69353-17-9 |
|---|---|
Fórmula molecular |
C13H18N2O4 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
methyl N-(ethoxycarbonylamino)-N-(1-phenylethyl)carbamate |
InChI |
InChI=1S/C13H18N2O4/c1-4-19-12(16)14-15(13(17)18-3)10(2)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3,(H,14,16) |
Clave InChI |
QGDQFWZIIIUCRF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NN(C(C)C1=CC=CC=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



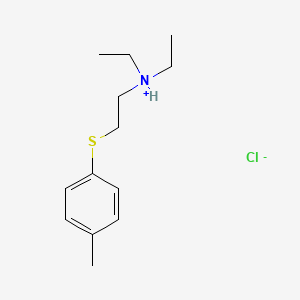


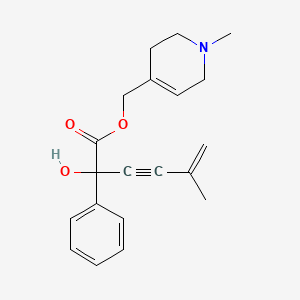
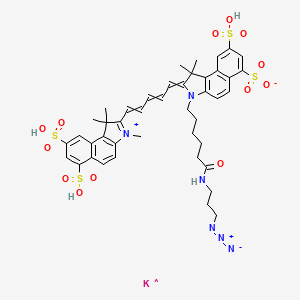
![strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate](/img/structure/B13775475.png)

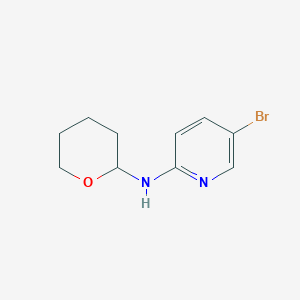


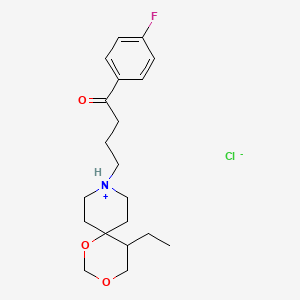
![diethyl-[2-[2-(4-iodophenoxy)acetyl]oxyethyl]azanium;chloride](/img/structure/B13775519.png)
![3-Amino-3-[2-(4-methoxyphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13775523.png)
